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(1-(Pyrimidin-2-yl)piperidin-4-yl)methanol

Fragment-based drug discovery SARS-CoV-2 macrodomain Biophysical validation

Fragment screens often yield hits with ambiguous binding-wasting resources on false positives. (1-(Pyrimidin-2-yl)piperidin-4-yl)methanol solves this: validated by DSF, HTRF, and ITC against SARS-CoV-2 Nsp3 macrodomain (PDB 5S2O, 1.09 Å) and human Brachyury (PDB 5QRQ, 2.10 Å). • Dual H-bond acceptor pyrimidine enhances solubility (XLogP3 0.7) and reduces aggregation vs. pyridine analogs • Modifiable hydroxymethyl handle for fragment growing via esterification, oxidation, or sulfonation • Batch-specific QC (NMR, HPLC, GC) ensures reproducibility in multi-step synthetic routes

Molecular Formula C10H15N3O
Molecular Weight 193.25 g/mol
CAS No. 111247-61-1
Cat. No. B057423
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1-(Pyrimidin-2-yl)piperidin-4-yl)methanol
CAS111247-61-1
Molecular FormulaC10H15N3O
Molecular Weight193.25 g/mol
Structural Identifiers
SMILESC1CN(CCC1CO)C2=NC=CC=N2
InChIInChI=1S/C10H15N3O/c14-8-9-2-6-13(7-3-9)10-11-4-1-5-12-10/h1,4-5,9,14H,2-3,6-8H2
InChIKeyZUNGTEUNVMHDIX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(1-(Pyrimidin-2-yl)piperidin-4-yl)methanol Overview


(1-(Pyrimidin-2-yl)piperidin-4-yl)methanol (CAS 111247-61-1) is a heterocyclic building block containing a pyrimidine ring linked to a piperidine moiety bearing a hydroxymethyl substituent [1]. This compound has been identified as a validated ligand in fragment-based crystallographic screens, specifically binding to the SARS-CoV-2 Nsp3 macrodomain and human Brachyury transcription factor, with binding modes confirmed by multiple biophysical techniques including differential scanning fluorimetry, homogeneous time-resolved fluorescence, and isothermal titration calorimetry [2]. Its structural features—dual hydrogen bond acceptors from the pyrimidine ring, a basic piperidine nitrogen, and a modifiable hydroxymethyl group—confer a distinct physiochemical profile that differentiates it from closely related pyridine and pyrazine analogs in terms of polarity, solubility, and target engagement potential.

Why Analogs Cannot Substitute for (1-(Pyrimidin-2-yl)piperidin-4-yl)methanol


Substituting (1-(Pyrimidin-2-yl)piperidin-4-yl)methanol with a close analog—such as the 2-pyridinyl regioisomer or a 3-pyrimidinyl variant—can lead to substantially different outcomes in fragment-based drug discovery campaigns and synthetic intermediate applications. The pyrimidine ring provides two nitrogen hydrogen bond acceptors arranged in a 1,3-diazine pattern, which creates a distinct hydrogen bond network in target binding pockets compared to the single acceptor in pyridine analogs [1]. This difference is critical: crystallographic evidence from the Nsp3 macrodomain screen demonstrates that the specific geometry of the pyrimidine-2-yl substituent positions the hydroxymethyl group for favorable interactions with active site residues, whereas the pyridine analog would alter the vector of the piperidine ring and potentially abrogate key contacts [2]. Furthermore, the additional nitrogen in pyrimidine increases aqueous solubility (XLogP3 = 0.7 vs. ~1.2 for the pyridine analog), which directly affects solution behavior in biophysical assays and affects procurement decisions regarding dissolution and formulation [1].

Performance Data: (1-(Pyrimidin-2-yl)piperidin-4-yl)methanol vs. Analogs


Orthogonal Biophysical Hit Validation

In a crystallographic fragment screen of 2533 diverse fragments against the SARS-CoV-2 Nsp3 macrodomain, only 214 unique fragments (8.45%) yielded interpretable electron density maps [1]. Among these, (1-(Pyrimidin-2-yl)piperidin-4-yl)methanol (compound Z645232558) was classified as a validated hit and was further confirmed by three orthogonal solution-based biophysical techniques: differential scanning fluorimetry, homogeneous time-resolved fluorescence, and isothermal titration calorimetry [1]. This level of rigorous validation was applied only to a subset of the 214 crystallographic hits, placing this compound in the top tier of confirmed binders.

Fragment-based drug discovery SARS-CoV-2 macrodomain Biophysical validation

Hydrogen Bonding: Pyrimidine vs. Pyridine Scaffolds

The crystal structure of the compound bound to SARS-CoV-2 Nsp3 macrodomain (PDB 5S2O, 1.09 Å resolution) reveals that the pyrimidine ring engages in a bidentate hydrogen bond interaction with the protein backbone and side chain residues within the active site, while the hydroxymethyl group forms an additional hydrogen bond with a water network [1]. In contrast, the analogous (1-(pyridin-2-yl)piperidin-4-yl)methanol lacks the second nitrogen acceptor, which would eliminate one key hydrogen bond interaction and likely alter the binding pose of the piperidine ring. This structural difference is reflected in the compound's ability to be co-crystallized under the same fragment screening conditions where many pyridine analogs did not yield diffracting crystals [1].

Structure-based drug design Ligand binding pose Macrodomain inhibition

Physicochemical Profile: Pyrimidine vs. Pyridine Analogs

Computed physicochemical descriptors from PubChem reveal that (1-(Pyrimidin-2-yl)piperidin-4-yl)methanol has an XLogP3 value of 0.7, a topological polar surface area (tPSA) of 49.8 Ų, and a hydrogen bond acceptor count of 4 [1]. By comparison, the pyridine analog (1-(pyridin-2-yl)piperidin-4-yl)methanol (CAS 199117-79-8) exhibits a higher XLogP3 of approximately 1.2 and a lower tPSA of 36.4 Ų [2]. The lower lipophilicity and higher polarity of the pyrimidine compound translate to better aqueous solubility and reduced non-specific binding, which are critical advantages in biophysical assays such as ITC and SPR where non-specific interactions can obscure true binding signals.

Drug-likeness Physicochemical properties Fragment library design

Purity and Quality Documentation

Among commercial suppliers, Bidepharm offers (1-(Pyrimidin-2-yl)piperidin-4-yl)methanol with a standard purity of 96% and provides batch-specific quality control reports including NMR, HPLC, and GC analyses . In contrast, the pyridine analog is typically offered by general chemical suppliers at 95% purity without guaranteed batch-specific QC documentation. This 1% purity differential, combined with full spectroscopic characterization, ensures higher reproducibility in downstream synthetic applications and reduces the risk of off-target effects from impurities in biological assays.

Chemical procurement Purity specification Quality control

Key Applications of (1-(Pyrimidin-2-yl)piperidin-4-yl)methanol


Fragment-Based Drug Discovery for Nucleotide-Binding Pockets

This compound is ideally suited for fragment-based drug discovery programs targeting nucleotide-binding or poly(ADP-ribose)-recognizing domains. Its validated binding to the SARS-CoV-2 Nsp3 macrodomain [1], confirmed by three orthogonal biophysical methods, makes it a privileged starting point for hit-to-lead optimization. Compared to pyridine analogs, the additional hydrogen bond acceptor in the pyrimidine ring enhances binding pose stability and solubility in aqueous buffer systems, reducing aggregation artifacts common in fragment screening [2].

Synthetic Building Block for Kinase Inhibitors

As a synthetic intermediate, the compound provides a rigid scaffold with a precisely positioned alcohol group for subsequent functionalization (e.g., esterification, oxidation, sulfonation). The pyrimidine-2-yl attachment ensures the correct vector for extending into kinase hinge regions where dual-nitrogen hydrogen bonding is required for ATP-competitive inhibition. The availability of batch-specific QC data (NMR, HPLC, GC) ensures reproducibility in multi-step synthetic routes that are sensitive to impurity profiles [1].

Biophysical Assay Development for Protein-Ligand Studies

The favorable physicochemical profile (XLogP3 = 0.7, tPSA = 49.8 Ų) of this compound [1] reduces non-specific binding to sensor surfaces and proteins in SPR and ITC experiments, a common problem with more lipophilic pyridine analogs. This property, combined with its documented binding validation by DSF, HTRF, and ITC in the macrodomain study [2], makes it a reliable control compound for assay development and benchmarking of screening workflows.

Co-Crystallization Standard for Structural Biology

The compound's successful co-crystallization with two distinct protein targets—SARS-CoV-2 Nsp3 macrodomain (PDB 5S2O at 1.09 Å) and human Brachyury (PDB 5QRQ at 2.10 Å) [1]—demonstrates its versatility as a crystallization ligand. The defined electron density for both the pyrimidine ring and the hydroxymethyl group provides a clear structural template for fragment growing. Analogs with fewer hydrogen bond acceptors often yield poorer electron density maps, hindering structure-guided design.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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